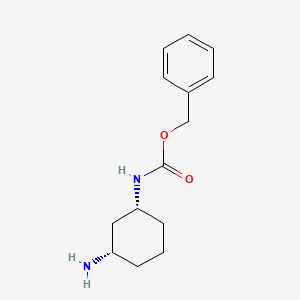

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856391 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261225-45-9 | |

| Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate, a compound with the molecular formula C14H20N2O2, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with (1R,3S)-cyclohexane-1,3-diamine. This method allows for the introduction of the carbamate functional group while maintaining the desired stereochemistry. The following table summarizes various synthesis methods:

| Method | Description |

|---|---|

| Benzyl Chloroformate Reaction | Reaction with (1R,3S)-cyclohexane-1,3-diamine under controlled conditions to yield the carbamate. |

| Protecting Group Strategies | Utilization of protecting groups to preserve stereochemical integrity during synthesis. |

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential applications in cancer therapy. The compound's structural features may influence its interaction with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens.

- Cancer Therapeutics : The compound has been investigated for its potential role in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to anti-proliferative effects in cancer cells .

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

- Study on CDK Inhibition : A study highlighted the importance of inhibiting CDK7 for potential cancer treatments. The inhibition was shown to disrupt transcriptional processes in cancer cells, leading to reduced proliferation rates .

- Antimicrobial Efficacy : An investigation into structurally related compounds revealed varying degrees of antimicrobial activity, suggesting that modifications in the structure can significantly impact efficacy .

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl ((1S,3S)-3-aminocyclohexyl)carbamate | C14H20N2O2 | Different stereochemistry may affect biological activity. |

| N-Benzyl-(1R)-phenylethylamine | C16H21N | Lacks carbamate functionality; primarily studied for neuroactivity. |

| Cyclohexyl carbamate | C11H19NO2 | Simpler structure; less sterically hindered than benzyl derivative. |

The unique stereochemistry and functional groups of this compound distinguish it from these similar compounds, potentially leading to different biological activities and therapeutic applications .

Scientific Research Applications

Chemistry

- Protecting Group in Peptide Synthesis: The compound serves as a protecting group for amines during peptide synthesis, facilitating selective reactions without interference from amino groups.

- Building Block for Organic Synthesis: It acts as a versatile building block in organic synthesis, allowing for the introduction of complex functionalities into molecules .

Biology

- Pharmaceutical Development: Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is used in synthesizing biologically active molecules, including potential pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.

- Enzyme Inhibition Studies: Research has shown its potential in enzyme inhibition, particularly in studies involving MALT1-mediated cleavage processes, which are critical in various biological pathways .

Industry

- Agrochemicals Production: The compound is being explored for its applications in synthesizing agrochemicals such as herbicides and insecticides due to its structural properties that may enhance efficacy.

- Material Science: Its unique chemical properties make it suitable for developing polymers and materials with specific characteristics tailored for industrial applications.

Case Studies

Recent studies have explored the application of this compound in enzyme inhibition assays. For instance, a study utilized a FRET assay to assess the compound's inhibitory effects on MALT1 cleavage, demonstrating significant potency at specific concentrations. These findings suggest its potential as a therapeutic agent in diseases where MALT1 plays a critical role .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Stereoisomeric Variants

Trans-Isomer: Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate Hydrochloride

- Structure : Trans configuration at positions 1 and 3.

- Properties: Higher melting point due to hydrochloride salt form (see ). Improved water solubility compared to the free base. Reduced steric accessibility of the amino group in catalytic applications.

- Applications : Used in peptide synthesis and as a chiral building block where salt stability is advantageous .

Cis-Isomer: Target Compound

Ring Size Modifications

Cyclopentyl Analog: Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate Hydrochloride

- Structure : Cyclopentane ring instead of cyclohexane.

- Impact :

- Reduced ring strain and altered torsional angles.

- Lower steric bulk may improve binding in enzyme active sites.

- Synthesis : Lower yields (8% in ) due to purification challenges.

Macrocyclic Derivatives

Functional Group Substitutions

Hydroxy Derivatives

- Example : Benzyl ((1S,3S)-3-hydroxycyclohexyl)carbamate ().

- Impact: Hydroxyl group increases polarity and hydrogen-bonding capacity. Lower basicity compared to the amino group, altering pharmacokinetic properties.

- Applications: Potential use in prodrug design or as intermediates for glycosylation reactions .

Methyl-Substituted Derivatives

Carbamate Protecting Group Variations

- Ethyl vs. Benzyl Carbamates: Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate () exhibits lower steric demand but reduced stability under acidic conditions compared to benzyl-protected analogs. Benzyl groups provide superior protection in multi-step syntheses due to resistance to hydrolysis .

Q & A

Q. Mitigation Strategies :

- N-Methylation : Reduces susceptibility to esterases.

- Liposomal Encapsulation : Extends half-life in circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.